molecular formula C12H7NO3 B1219392 3-Nitrodibenzofuran CAS No. 5410-97-9

3-Nitrodibenzofuran

Cat. No. B1219392
Key on ui cas rn: 5410-97-9
M. Wt: 213.19 g/mol
InChI Key: UVFAHDAUVZRVCC-UHFFFAOYSA-N
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Patent
US06194409B1

Procedure details

To a stirred solution of 100 mg of 3-nitrodibenzofuran in 1.7 mL of dichloromethane at −20° C. under a nitrogen atmosphere was added 0.44 mL chlorosulfonic acid in small portions. The reaction mixture was allowed to slowly warm to room temperature and stirred for 66 hours at room temperature. The reaction mixture was poured into ice-cold water, extracted four times with dichloromethane, dried (magnesium sulfate) and concentrated. Purification on silica gel (dichloromethane) yielded 129 mg of 50a: rf=0.73.
Quantity
100 mg
Type
reactant
Reaction Step One
Quantity
0.44 mL
Type
reactant
Reaction Step One
Quantity
1.7 mL
Type
solvent
Reaction Step One
Name

Identifiers

REACTION_CXSMILES
[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[CH:13][CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=1)([O-:3])=[O:2].[Cl:17][S:18](O)(=[O:20])=[O:19]>ClCCl>[N+:1]([C:4]1[CH:5]=[CH:6][C:7]2[C:11]3[CH:12]=[C:13]([S:18]([Cl:17])(=[O:20])=[O:19])[CH:14]=[CH:15][C:10]=3[O:9][C:8]=2[CH:16]=1)([O-:3])=[O:2]

Inputs

Step One
Name
Quantity
100 mg
Type
reactant
Smiles
[N+](=O)([O-])C=1C=CC2=C(OC3=C2C=CC=C3)C1
Name
Quantity
0.44 mL
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
1.7 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
stirred for 66 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured into ice-cold water
EXTRACTION
Type
EXTRACTION
Details
extracted four times with dichloromethane
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (magnesium sulfate)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
Purification on silica gel (dichloromethane)

Outcomes

Product
Details
Reaction Time
66 h
Name
Type
product
Smiles
[N+](=O)([O-])C1=CC2=C(C3=C(O2)C=CC(=C3)S(=O)(=O)Cl)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 129 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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